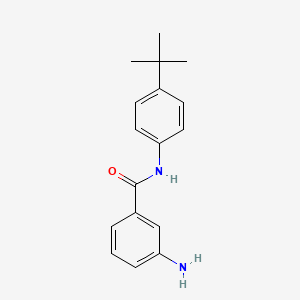
3-Amino-N-(4-tert-butylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-(4-tert-butylphenyl)benzamide: is an organic compound with the molecular formula C17H20N2O It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position and a tert-butylphenyl group at the N-position
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-N-(4-tert-butylphenyl)benzamide typically involves the condensation of 3-aminobenzoic acid with 4-tert-butylaniline. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods:
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a microreactor system, which allows for precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process enhances the efficiency and scalability of the synthesis, making it suitable for large-scale production .
化学反应分析
Types of Reactions:
Oxidation: 3-Amino-N-(4-tert-butylphenyl)benzamide can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Nitro derivatives, quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamides with different functional groups.
科学研究应用
Chemistry:
3-Amino-N-(4-tert-butylphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology:
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Medicine:
Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymer industries .
作用机制
The mechanism of action of 3-Amino-N-(4-tert-butylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
相似化合物的比较
- 4-Amino-N-(tert-butyl)benzamide
- 3-(aminomethyl)-N-(4-tert-butylphenyl)benzamide
Comparison:
Compared to similar compounds, 3-Amino-N-(4-tert-butylphenyl)benzamide is unique due to the presence of both an amino group and a tert-butylphenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications. For instance, the tert-butyl group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization .
属性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
3-amino-N-(4-tert-butylphenyl)benzamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-7-9-15(10-8-13)19-16(20)12-5-4-6-14(18)11-12/h4-11H,18H2,1-3H3,(H,19,20) |
InChI 键 |
MOZUONLMAFFQLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


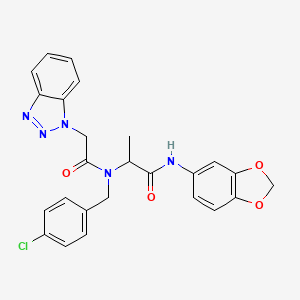
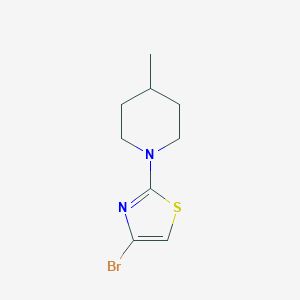
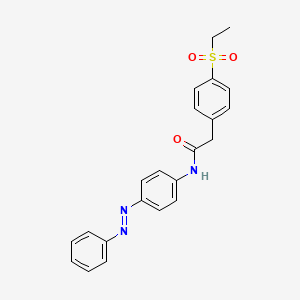
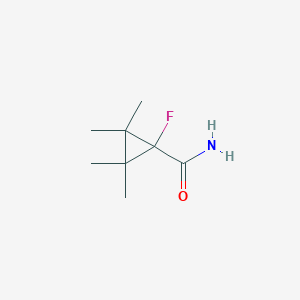

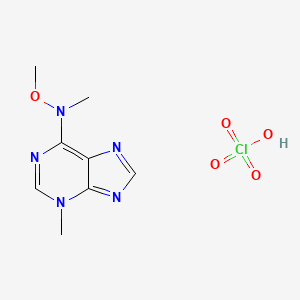
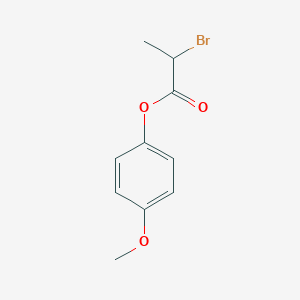
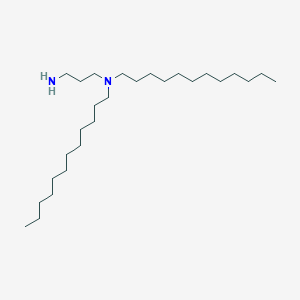

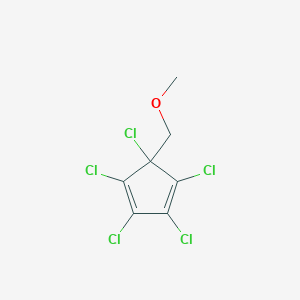
![Ethyl [(5,7-diiodoquinolin-8-yl)oxy]acetate](/img/structure/B14130979.png)
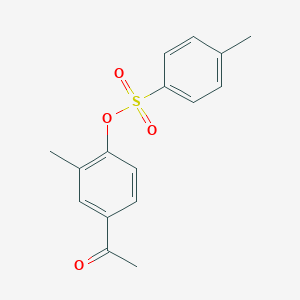
![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)

